molecular formula C66H56N6O12 B13801248 Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester CAS No. 72102-74-0

Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester

Cat. No.: B13801248
CAS No.: 72102-74-0
M. Wt: 1125.2 g/mol
InChI Key: GTILPFUSIZEYOK-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester is a complex organic compound known for its unique structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester typically involves a multi-step process. The key steps include:

    Diazotization: This involves the conversion of aromatic amines into diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form azo compounds.

    Esterification: The final step involves the esterification of the azo compound with propoxycarbonyl phenyl groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Aromatic amines.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid, 3,3’-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and the formation of stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,5-dimethyl-
  • Benzoic acid, 3,5-dimethyl-, methyl ester
  • 2,4-Dimethylbenzoic acid

Uniqueness

Compared to similar compounds, benzoic acid, 3,3’-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester stands out due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications.

Properties

CAS No.

72102-74-0

Molecular Formula

C66H56N6O12

Molecular Weight

1125.2 g/mol

IUPAC Name

(4-propoxycarbonylphenyl) 3-[[2-hydroxy-3-[[4-[[3-hydroxy-4-[[2-methyl-5-(4-propoxycarbonylphenoxy)carbonylphenyl]diazenyl]naphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]naphthalen-1-yl]diazenyl]-4-methylbenzoate

InChI

InChI=1S/C66H56N6O12/c1-7-29-81-63(77)41-21-25-47(26-22-41)83-65(79)45-19-17-37(3)55(35-45)69-71-57-49-15-11-9-13-43(49)33-51(59(57)73)61(75)67-53-31-40(6)54(32-39(53)5)68-62(76)52-34-44-14-10-12-16-50(44)58(60(52)74)72-70-56-36-46(20-18-38(56)4)66(80)84-48-27-23-42(24-28-48)64(78)82-30-8-2/h9-28,31-36,73-74H,7-8,29-30H2,1-6H3,(H,67,75)(H,68,76)

InChI Key

GTILPFUSIZEYOK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5C)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C=CC(=C8)C(=O)OC9=CC=C(C=C9)C(=O)OCCC)C)C)O

Origin of Product

United States

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